REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.C(O)=O.[NH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]=1[O:22][CH3:23]>C1COCC1>[CH:1]([NH:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]=1[O:22][CH3:23])=[O:3]
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Name
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|
Quantity
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268 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
401 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
|
134 g
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Type
|
reactant
|
Smiles
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NC1=C(C=C(C(=O)OC)C=C1)OC
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Name
|
|
Quantity
|
600 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
ice water
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Quantity
|
3.8 L
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction solution was stirred at room temperature for 40 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction solution was stirred for one hour
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Duration
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1 h
|
Type
|
FILTRATION
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Details
|
the precipitated solid was filtered
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Type
|
WASH
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Details
|
further washed with water (2 L)
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Type
|
CUSTOM
|
Details
|
The resulting solid was dried at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=C(C=C(C(=O)OC)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |